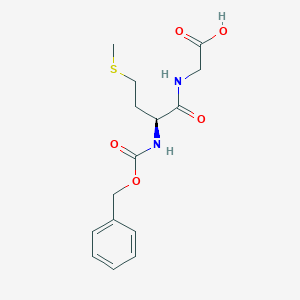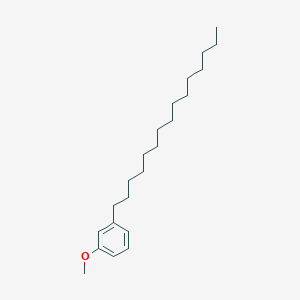
Anisole, m-pentadecyl-
概要
説明
Anisole, m-pentadecyl- is a chemical compound with the molecular formula C21H44O. It is also known as 4-methoxy-15-pentadecylphenol and is derived from the anisole family. Anisole, m-pentadecyl- is widely used in scientific research due to its unique properties and potential applications. In
作用機序
Anisole, m-pentadecyl- exerts its effects through various mechanisms. It has been shown to inhibit the activity of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Anisole, m-pentadecyl- also inhibits the activity of various enzymes involved in inflammation and cancer cell growth. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
生化学的および生理学的効果
Anisole, m-pentadecyl- has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, leading to improved cellular function. Anisole, m-pentadecyl- has also been shown to improve cognitive function in animal models of neurodegenerative diseases. It has been found to increase the levels of various neurotransmitters in the brain, leading to improved cognitive performance.
実験室実験の利点と制限
Anisole, m-pentadecyl- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been shown to have low toxicity and is well-tolerated by animals. However, Anisole, m-pentadecyl- has limitations in terms of its solubility and stability. It is poorly soluble in water, which can limit its use in certain experiments. Anisole, m-pentadecyl- is also sensitive to light and air, which can lead to degradation over time.
将来の方向性
Anisole, m-pentadecyl- has several potential future directions for research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for Anisole, m-pentadecyl- in humans. The development of novel formulations and delivery systems for Anisole, m-pentadecyl- could also improve its efficacy and bioavailability. Additionally, Anisole, m-pentadecyl- could be studied for its potential use in other areas of medicine, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, Anisole, m-pentadecyl- is a chemical compound with potential applications in various fields of scientific research. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Anisole, m-pentadecyl- exerts its effects through various mechanisms, including the inhibition of ROS and enzymes involved in inflammation and cancer cell growth. Anisole, m-pentadecyl- has several advantages for use in lab experiments but also has limitations in terms of its solubility and stability. Future research on Anisole, m-pentadecyl- could lead to the development of novel treatments for various diseases.
科学的研究の応用
Anisole, m-pentadecyl- has potential applications in various fields of scientific research. It has been widely studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Anisole, m-pentadecyl- has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Anisole, m-pentadecyl- has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
15071-57-5 |
|---|---|
製品名 |
Anisole, m-pentadecyl- |
分子式 |
C22H38O |
分子量 |
318.5 g/mol |
IUPAC名 |
1-methoxy-3-pentadecylbenzene |
InChI |
InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-19-22(20-21)23-2/h16,18-20H,3-15,17H2,1-2H3 |
InChIキー |
KFSQTHOUPXNGQR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

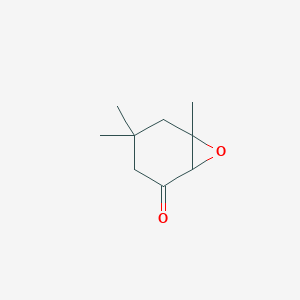
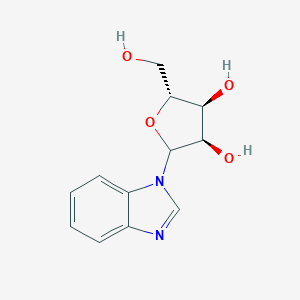
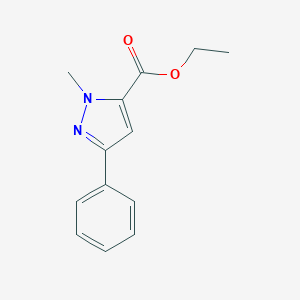
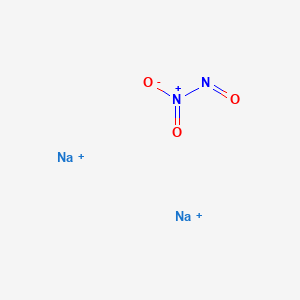
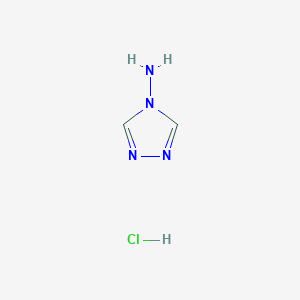
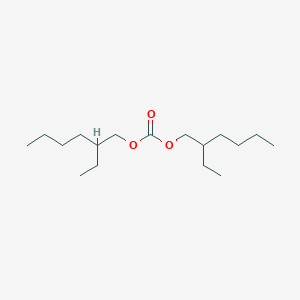
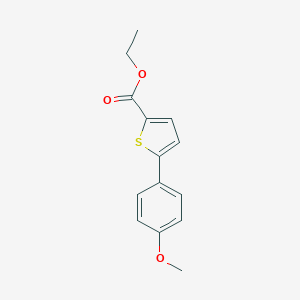
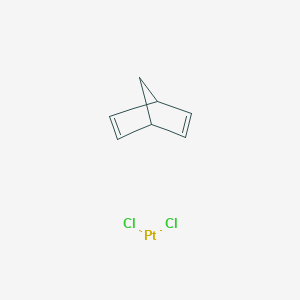
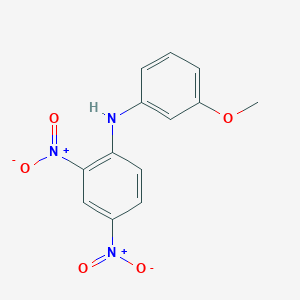
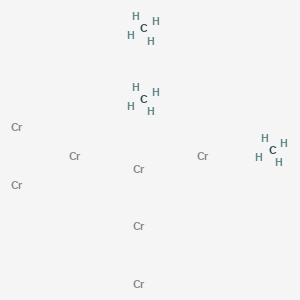
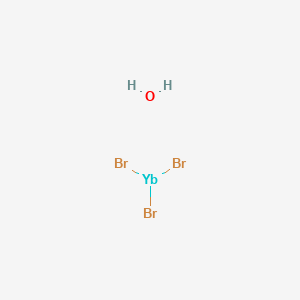
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
